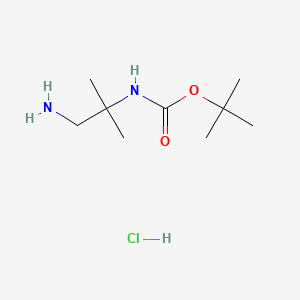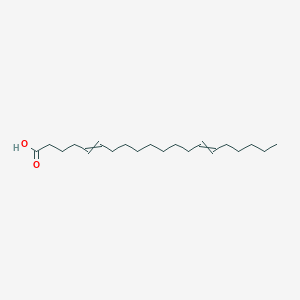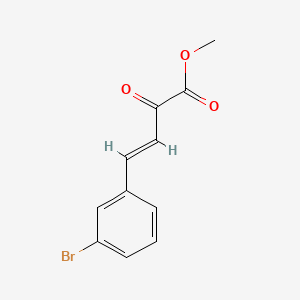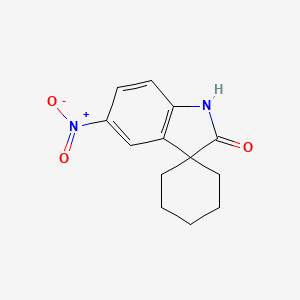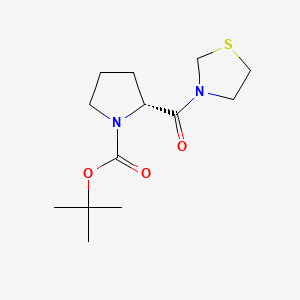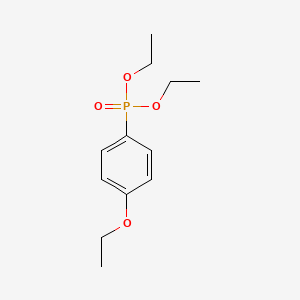![molecular formula C14H9ClN2O2 B599786 2-(Benzo[d][1,3]dioxol-5-yl)-5-chloro-1H-benzo[d]imidazole CAS No. 109261-24-7](/img/structure/B599786.png)
2-(Benzo[d][1,3]dioxol-5-yl)-5-chloro-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzo[d][1,3]dioxol-5-yl)-5-chloro-1H-benzo[d]imidazole is a complex organic compound that features a benzo[d][1,3]dioxole moiety and a benzo[d]imidazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)-5-chloro-1H-benzo[d]imidazole typically involves the coupling of benzo[d][1,3]dioxole derivatives with benzo[d]imidazole precursors. One common method includes the use of palladium-catalyzed C-N cross-coupling reactions. For instance, benzo[d][1,3]dioxole derivatives can be reacted with 5-chloro-1H-benzo[d]imidazole in the presence of a palladium catalyst, such as PdCl2, and a ligand like xantphos, under basic conditions using cesium carbonate (Cs2CO3) as the base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzo[d][1,3]dioxol-5-yl)-5-chloro-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chloro position, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzo[d]imidazole derivatives.
Aplicaciones Científicas De Investigación
2-(Benzo[d][1,3]dioxol-5-yl)-5-chloro-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yl)-5-chloro-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzo[d][1,3]dioxole moiety and have shown significant anticancer activity.
Benzo[d][1,3]dioxole substituted organo selenium compounds: These compounds exhibit unique biological activities, including antioxidant and antitumor properties.
Uniqueness
2-(Benzo[d][1,3]dioxol-5-yl)-5-chloro-1H-benzo[d]imidazole stands out due to its specific combination of the benzo[d][1,3]dioxole and benzo[d]imidazole structures, which confer unique chemical reactivity and biological activity. Its chloro substituent also provides a site for further functionalization, enhancing its versatility in synthetic applications.
Propiedades
Número CAS |
109261-24-7 |
|---|---|
Fórmula molecular |
C14H9ClN2O2 |
Peso molecular |
272.688 |
Nombre IUPAC |
2-(1,3-benzodioxol-5-yl)-6-chloro-1H-benzimidazole |
InChI |
InChI=1S/C14H9ClN2O2/c15-9-2-3-10-11(6-9)17-14(16-10)8-1-4-12-13(5-8)19-7-18-12/h1-6H,7H2,(H,16,17) |
Clave InChI |
AGDYRNZGDXSPLH-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC4=C(N3)C=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,5-Dioxaspiro[5.5]undecane-9-carboxylic acid, 3,3-dimethyl-](/img/structure/B599705.png)
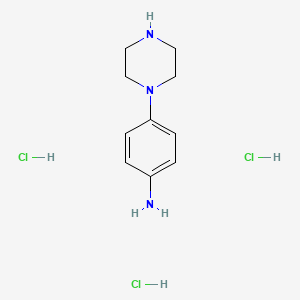

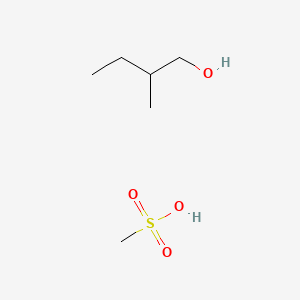
![7-Oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B599711.png)

